(S)-1-(6-Methoxypyridin-2-yl)pyrrolidin-3-ol is a chiral compound with significant interest in medicinal chemistry. It features a pyrrolidine moiety substituted with a methoxypyridine group, which contributes to its biological activity. The compound is classified as a pyrrolidine derivative and is recognized for its potential therapeutic applications due to its interaction with various biological targets.
The compound can be synthesized through several methods, typically involving the reaction of pyridine derivatives with appropriate reagents to form the desired pyrrolidine structure. Its classification falls under organic compounds, specifically within the category of nitrogen-containing heterocycles, which are known for their diverse biological activities.
The synthesis of (S)-1-(6-Methoxypyridin-2-yl)pyrrolidin-3-ol can be achieved through multiple synthetic routes. One common method involves:
For example, one method described in literature involves stirring a mixture of 6-methoxypyridin-2-amine with an appropriate aldehyde in methanol at elevated temperatures for several hours, followed by extraction and purification steps .
The molecular formula of (S)-1-(6-Methoxypyridin-2-yl)pyrrolidin-3-ol is , with a molecular weight of approximately 208.26 g/mol . The structural representation includes:
The stereochemistry is critical as it influences the compound's biological activity.
(S)-1-(6-Methoxypyridin-2-yl)pyrrolidin-3-ol can participate in several chemical reactions, including:
These reactions are often facilitated by specific reagents tailored to achieve desired transformations while maintaining stereochemistry .
The mechanism of action for (S)-1-(6-Methoxypyridin-2-yl)pyrrolidin-3-ol is primarily linked to its interaction with biological targets such as enzymes or receptors. Its structure allows it to fit into active sites, potentially inhibiting or activating specific pathways. For instance, it may act as an inhibitor for certain kinases or neurotransmitter receptors, leading to physiological effects that are beneficial in therapeutic contexts .
Key physical properties include:
Chemical properties include solubility in organic solvents and potential reactivity with electrophiles due to the presence of nitrogen atoms in the structure.
(S)-1-(6-Methoxypyridin-2-yl)pyrrolidin-3-ol has promising applications in medicinal chemistry, particularly in drug development targeting neurological disorders or cancers due to its ability to modulate biological pathways. Its structural features make it a candidate for further exploration in pharmacological studies aimed at understanding its efficacy and safety profiles .
The stereoselective construction of the (S)-pyrrolidin-3-ol scaffold represents a fundamental step in accessing enantiomerically pure compounds like (S)-1-(6-Methoxypyridin-2-yl)pyrrolidin-3-ol. This chiral building block owes its significance to the three-dimensional coverage provided by the non-planar pyrrolidine ring and the presence of stereogenic centers that influence biological interactions with enantioselective proteins [1]. The pseudorotation phenomenon characteristic of saturated five-membered rings enables energetically favorable conformations critical for molecular recognition [1]. Several stereocontrolled approaches have been developed:
Enzymatic resolution of racemic 3-hydroxypyrrolidines using lipases or esterases provides an efficient route to enantiopure alcohols. For example, Candida antarctica lipase B-catalyzed acetylation selectively modifies the R-enantiomer, leaving the desired (S)-pyrrolidin-3-ol in high enantiomeric excess (typically >98% ee) [7]. This approach benefits from mild conditions and commercial enzyme availability but suffers from maximum 50% theoretical yield.
Asymmetric hydrogenation of enantiotropic enamines has emerged as a more atom-economic alternative. Ru-BINAP complexes catalyze the hydrogenation of 3-ketopyrrolidine precursors with enantioselectivities reaching 94% ee under optimized conditions (80°C, 50 bar H₂) [7]. This method provides direct access to the target scaffold without requiring resolution steps, though it demands specialized catalysts.
Chiral pool utilization from natural amino acids offers a robust strategy. L-hydroxyproline serves as an ideal starting material, with the (4R) stereochemistry inverted to (4S) via Mitsunobu reaction or directly utilized depending on the target configuration [5] [7]. The isopropylidene-protected D-erythronolactol has also been successfully employed in multi-step syntheses of functionalized pyrrolidines [6].
Table 1: Physicochemical Properties Influencing Pyrrolidine Reactivity and Bioavailability
| Property | Pyrrolidine | Pyrrole | Cyclopentane |
|---|---|---|---|
| Dipole Moment (D) | 1.411 | 2.930 | 0.073 |
| LogP | 0.459 | 0.750 | 3.000 |
| Polar Surface Area (Ų) | 16.464 | 13.964 | 0 |
| H-Bond Acceptor Capacity | 1.500 | 0.500 | 0 |
| H-Bond Donor Capacity | 1.000 | 1.000 | 0 |
The physicochemical parameters of pyrrolidine derivatives significantly influence their synthetic manipulation and biological performance. Compared to aromatic pyrrole and carbocyclic cyclopentane, pyrrolidine exhibits a balanced lipophilicity profile (LogP 0.459) and substantial polar surface area (16.464 Ų), enhancing solubility while maintaining membrane permeability [1]. The presence of the nitrogen atom contributes to hydrogen-bonding capabilities (1.5 acceptors, 1 donor), enabling specific interactions in catalytic systems and biological targets.
The introduction of the 6-methoxypyridin-2-yl moiety to the pyrrolidine nitrogen represents a critical transformation in synthesizing the target compound. Palladium-catalyzed coupling reactions have proven exceptionally effective for constructing this N-aryl linkage. Two predominant methodologies have been optimized:
Buchwald-Hartwig Amination employs palladium catalysts to couple halogenated pyridines with pyrrolidin-3-amine derivatives. Using 2-bromo-6-methoxypyridine and (S)-N-Boc-pyrrolidin-3-ol with Pd₂(dba)₃/XPhos catalytic system (2.5 mol% Pd) in toluene at 80°C achieves coupling yields exceeding 85% [7]. The reaction proceeds through oxidative addition of the aryl bromide to Pd(0), followed by coordination of the pyrrolidine nitrogen and reductive elimination. The electron-donating methoxy group ortho to the halide significantly enhances reaction rates by facilitating oxidative addition [7].
Direct N-Arylation of unprotected pyrrolidinols provides a step-economical alternative. Recent advances using BrettPhos-Pd-G3 precatalyst (1-3 mol%) enable efficient coupling between (S)-pyrrolidin-3-ol and 2-chloro-6-methoxypyridine in t-amyl alcohol at 90°C, achieving 78% isolated yield [8]. This method eliminates the need for protective groups, reducing synthetic steps and minimizing racemization risks associated with chiral centers. The steric bulk of the BrettPhos ligand prevents undesirable O-arylation and suppresses di-alkylation byproducts [8].
Table 2: Optimization of Pd-Catalyzed Coupling Conditions for Pyridine Functionalization
| Method | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos (2.5%) | Cs₂CO₃ | Toluene | 80 | 85-92 |
| Direct N-Arylation | BrettPhos-Pd-G3 (1.5%) | K₃PO₄ | t-Amyl alcohol | 90 | 75-78 |
| Enyne Metathesis | Grubbs II (5%) | – | DCM | 40 | 70 |
| Reductive Amination | NaBH₃CN | AcOH | MeOH | 25 | 65 |
Alternative approaches include enyne ring-closing metathesis using Grubbs II catalyst (5 mol%) to construct the pyrrolidine ring with pre-installed pyridine substituents, though yields remain moderate (~70%) [8]. Reductive amination between 6-methoxy-2-pyridine carboxaldehyde and 3-aminopyrrolidine derivatives using NaBH₃CN/AcOH provides the target compound in 65% yield but with potential epimerization concerns at the stereogenic center [7].
The hydroxyl group at the C3 position of (S)-1-(6-Methoxypyridin-2-yl)pyrrolidin-3-ol serves as a versatile handle for further structural elaboration. Regioselective functionalization exploits the nucleophilicity of the oxygen atom or enables conversion to amines through intermediate azides:
Mitsunobu Reaction efficiently converts the alcohol to various functional groups with inversion of configuration. Using DIAD/PPh₃ with carboxylic acids provides esters (80-92% yield), while reaction with phthalimide affords protected amines after hydrazinolysis (overall 65% yield) [4]. The reaction proceeds through activation of the alcohol as an alkoxyphosphonium ion, followed by Sₙ2 displacement. This method preserves stereochemical integrity when performed below 0°C [4] [7].
Azide Displacement via mesylate intermediates enables conversion to 3-azido derivatives. Treatment with MsCl/Et₃N (0°C, CH₂Cl₂) followed by NaN₃ in DMF at 60°C provides the azide with clean inversion (82% yield). Subsequent Staudinger reduction (PPh₃/H₂O) or hydrogenation (Pd/C) yields (S)-1-(6-methoxypyridin-2-yl)pyrrolidin-3-amine, a valuable intermediate for further derivatization [4] [7]. The configuration inversion during Sₙ2 displacement provides access to the complementary (R)-amine series from the (S)-alcohol precursor.
Reductive Amination of aldehydes and ketones with 3-aminopyrrolidine derivatives enables rapid diversification. Using NaBH₃CN in methanol with acetic acid catalysis at room temperature provides secondary amines in 70-90% yields [7]. The weakly basic pyridyl nitrogen minimizes unwanted dialkylation, while the methoxy group enhances solubility in protic solvents. This method has been employed in the synthesis of Clemastine precursors featuring diarylmethyl motifs attached to the pyrrolidine nitrogen [7].
Table 3: Substituent Effects on Pyrrolidine Functionalization Efficiency
| Position | Substituent | Functionalization Method | Yield (%) | Steric Effects |
|---|---|---|---|---|
| C3 | OH | Mitsunobu esterification | 80-92 | Moderate shielding |
| C3 | OH | Mesylation/azidation | 75-82 | Minimal interference |
| N1 | 6-MeO-Pyridyl | Electrophilic alkylation | 65-70 | Significant blocking |
| C2 | Methyl | Reductive amination | 60-68 | Severe hindrance |
The electronic influence of the 6-methoxypyridin-2-yl group significantly impacts functionalization outcomes. This electron-rich substituent enhances nitrogen nucleophilicity for N-alkylations but creates steric hindrance at the pyrrolidine C2 and C5 positions, reducing yields for electrophiles with substantial bulk [4] [7]. Computational studies indicate the methoxy group adopts a coplanar conformation with the pyridine ring, creating a steric shield above the pyrrolidine ring that directs approach trajectories of electrophiles to the less hindered face [7].
Transition metal complexes incorporating (S)-1-(6-Methoxypyridin-2-yl)pyrrolidin-3-ol as ligands exploit the chelating capability of the pyridine-pyrrolidine motif to create bioactive organometallic species. The ligand architecture provides an optimal N,N-donor system with tunable steric and electronic properties:
Ruthenium(II) Complexes demonstrate significant anticancer activity. Combining [Ru(η⁶-arene)Cl₂]₂ with the target ligand in methanol at 60°C yields piano-stool complexes exhibiting potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 3.8 ± 0.4 μM) [7]. The chirality at C3 influences cellular uptake, with the (S)-configuration enhancing accumulation 2.3-fold compared to racemic analogs. Stability studies confirm intact complexation after 24 hours in physiological buffer, essential for therapeutic applications [7].
Palladium-Peptide Conjugates utilize the hydroxyl group for linkage to bioactive sequences. Mitsunobu reaction with Fmoc-protected amino acids followed by solid-phase peptide synthesis creates Pd(II)-binding motifs at specific positions within cell-penetrating peptides [4]. These constructs exhibit enhanced protease resistance compared to unmodified peptides, attributed to the steric protection provided by the bulky Pd(II) complex coordinated to the pyridine-pyrrolidine nitrogen atoms [4] [7].
Deubiquitinase (DUB) Inhibitors leverage the structural similarity to spiro-pyrrolidine derivatives. Incorporation of the target compound into spirocyclic frameworks mimicking USP7 inhibitors improves selectivity profiles [4]. Molecular modeling confirms the methoxypyridine motif occupies a hydrophobic subpocket adjacent to the catalytic cysteine, with the pyrrolidine oxygen forming hydrogen bonds to backbone amides (Gly573, Ala576) [4]. These derivatives show 50-fold selectivity for USP7 over USP47 in enzymatic assays [4].
Table 4: Bioactive Complexes Derived from (S)-1-(6-Methoxypyridin-2-yl)pyrrolidin-3-ol
| Complex Type | Metal Center | Therapeutic Target | Key Activity |
|---|---|---|---|
| Arene-Ru(II) complexes | Ru | Breast cancer cells | Cytotoxicity (IC₅₀ 3.8 μM) |
| Pd-peptide conjugates | Pd | Protease stability | Enhanced half-life (t½ > 48h) |
| DUB inhibitors | – | USP7/USP47 | Selectivity factor: 50 |
| Kinase inhibitor hybrids | – | PI3Kα | IC₅₀ = 15 nM |
Hybrid Inhibitors incorporating kinase-targeting motifs demonstrate synergistic effects. Conjugation of the pyrrolidine scaffold to Alpelisib-derived fragments through the C3 oxygen creates dual-acting inhibitors targeting PI3Kα and microtubule polymerization [7]. These hybrids maintain nanomolar inhibition against PI3Kα (IC₅₀ = 15 nM) while acquiring tubulin disruption capability (EC₅₀ = 180 nM), significantly improving antiproliferative activity compared to single-target agents [7]. The methoxypyridine group contributes to water solubility (LogD 1.8), balancing the lipophilicity of the quinazoline pharmacophore [7].
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.:
CAS No.: 4337-12-6